molecular formula C11H16ClNO B053322 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 111758-82-8

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B053322
CAS RN: 111758-82-8
M. Wt: 213.7 g/mol
InChI Key: XEVOHMWMOYSWMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves multi-step chemical processes. For example, the synthesis of a dopaminergic compound starting from 2-naphthoic acid through a series of reactions including bromination, esterification, substitution, reduction, rearrangement, and hydrogenolysis, leading to a biologically active compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011). Another synthesis pathway involves a three-step process from 7-methoxy tetralone employing Wittig olefination and asymmetric dihydroxylation, followed by platinum-catalysed oxidation (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).

Scientific Research Applications

  • Synthesis of Dopaminergic Compounds : A study by Öztaşkın et al. (2011) discusses the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a biologically active compound related to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, from 2-naphthoic acid. This compound is significant in dopaminergic research, providing insights into the synthesis of compounds that may influence dopamine receptors in the brain (Öztaşkın, Göksu, & SeÇen, 2011).

  • Photoamination Studies : Yamashita et al. (1993) explored the photoaminations of 7-methoxy-1,2-dihydronaphthalenes with ammonia, resulting in the production of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes. This process demonstrates the potential of using photochemical reactions in synthesizing related compounds (Yamashita et al., 1993).

  • Enantioselective Synthesis : Research by Ainge et al. (2003) describes the rapid development of an enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, showcasing advanced techniques in chiral synthesis relevant to similar compounds (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).

  • Chemoenzymatic Synthesis : Orsini et al. (2002) achieved the chemoenzymatic synthesis of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist, from 1-methoxynaphthalene. This study highlights the use of chemoenzymatic protocols in synthesizing structurally complex aminotetralins (Orsini, Sello, Travaini, & Gennaro, 2002).

  • Crystal Structure Analysis : Zhang et al. (2006) prepared a compound by condensation of 1,2,3,4-tetra­hydro­naphthalen-1-amine, examining its crystal structure and forming insights into the molecular configurations of such compounds (Zhang, Wang, Chang, & Zhang, 2006).

  • Transition-State Effects in Hydrolysis : A study by Sampson et al. (2004) investigated the transition-state effects in the acid-catalyzed hydrolysis of 6-methoxy-1,2,3,4-tetrohydronaphthalene-1,2-epoxide. This research offers insights into the chemical behavior of similar compounds under hydrolysis conditions (Sampson, Paik, Duvall, & Whalen, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOHMWMOYSWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603359
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS RN

111758-82-8
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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